DL-チロニン

概要

説明

サンボゼルチニブは、ディザル製薬が開発した経口の不可逆的表皮成長因子受容体(EGFR)チロシンキナーゼ阻害剤(TKI)です。主に、EGFRエクソン20挿入変異を伴う非小細胞肺がん(NSCLC)の治療に使用されます。 この化合物はEGFR変異に対して強力な活性を示し、野生型EGFRに対しては弱い活性を示しています .

製法

合成経路と反応条件

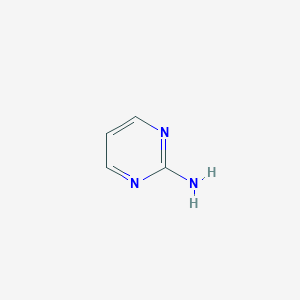

サンボゼルチニブの合成には、トリアジン系化合物の最適化が伴います。 EGFRエクソン20挿入変異に対する強力な効力を発揮する好ましいサブ構造には、オルト置換アニリンフェニルヘッド基が含まれています . 合成経路と反応条件の具体的な詳細は、機密情報であり、公表されていません。

工業的製造方法

サンボゼルチニブの工業的製造方法は、公開されている情報源では明示的に示されていません。 この化合物は、臨床使用における有効性と安全性を確保するために、厳格な条件下で製造されていることが知られています .

科学的研究の応用

Sunvozertinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying EGFR inhibitors.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Primarily used in the treatment of NSCLC with EGFR exon 20 insertion mutations.

Industry: Utilized in the development of targeted cancer therapies

作用機序

サンボゼルチニブは、EGFRチロシンキナーゼドメインに不可逆的に結合することで作用を発揮します。この結合はEGFRのリン酸化を阻害し、細胞増殖と生存に関与する下流のシグナル伝達経路を遮断します。 分子標的としては、EGFRエクソン20挿入変異、EGFR感受性変異、EGFR T790M耐性変異などがあります .

生化学分析

Biochemical Properties

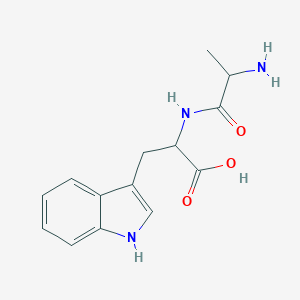

DL-Thyronine exhibits interesting metabolic activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Thyroid hormone receptors (THRs), suggesting a role in thyroid hormone signaling .

Cellular Effects

DL-Thyronine influences various types of cells and cellular processes. It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DL-Thyronine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Thyronine change over time. It has been observed that exogenously administered DL-Thyronine rapidly increases resting metabolic rate in rodent models . Very few studies have evaluated the long-term effects of DL-Thyronine on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DL-Thyronine vary with different dosages in animal models. For instance, in rodent models, exogenously administered DL-Thyronine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . The effects of endogenous and exogenous DL-Thyronine in humans need further analyses .

Metabolic Pathways

DL-Thyronine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

DL-Thyronine is transported and distributed within cells and tissues. It is facilitated by transmembrane protein transporters .

Subcellular Localization

It is suggested that DL-Thyronine might interact with a plasma-membrane-associated thyroid hormone receptor .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sunvozertinib involves the optimization of triazine series compounds. The preferred substructure for potent EGFR exon 20 insertion mutation potency includes ortho-substituted anilinophenyl head groups . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for sunvozertinib are not explicitly detailed in publicly available sources. it is known that the compound is produced under stringent conditions to ensure its efficacy and safety for clinical use .

化学反応の分析

反応の種類

サンボゼルチニブは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が伴います。

還元: 水素の付加または酸素の除去が伴います。

置換: ある原子または原子団を別の原子または原子団に置き換える反応です。

一般的な試薬と条件

これらの反応に使用される一般的な試薬と条件には、以下のようなものがあります。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンや求核剤など。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりヒドロキシル化誘導体が生成される一方、還元により脱酸素化された化合物が生成される可能性があります .

科学研究への応用

サンボゼルチニブは、次のような広範な科学研究への応用を持っています。

化学: EGFR阻害剤のモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響について調査されています。

医学: 主に、EGFRエクソン20挿入変異を伴うNSCLCの治療に使用されます。

類似化合物との比較

類似化合物

モボセルチニブ: エクソン20挿入変異を標的とする別のEGFR TKI。

アミバンタマブ: EGFRとMETを標的とする二重特異性抗体。

ポジオチニブ: エクソン20挿入変異に対して活性を示すEGFR TKI

サンボゼルチニブの独自性

サンボゼルチニブは、幅広いEGFR変異に対して強力な活性を示し、野生型EGFRに対しては弱い活性を示す点が特徴です。 この選択性により、野生型EGFR阻害に関連する副作用が発生する可能性が低くなります .

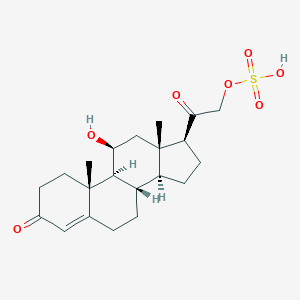

特性

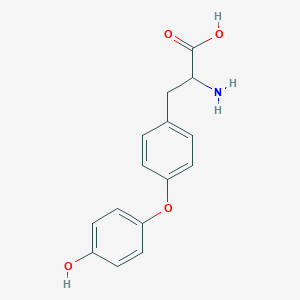

IUPAC Name |

2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862705 | |

| Record name | O-(4-Hydroxyphenyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-10-2 | |

| Record name | DL-Thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Hydroxyphenyl)-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-hydroxyphenyl)-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While DL-Thyronine itself may not bind strongly to thyroid hormone receptors, some studies suggest that it can influence the metabolism of other thyroid hormones, potentially indirectly affecting their actions. For instance, it has been shown to lengthen the biological half-life of radiothyroxine and alter its excretion pattern in rats. [] This suggests an interaction with the metabolic pathways of thyroid hormones.

ANone: The molecular formula of DL-Thyronine is C15H15NO4, and its molecular weight is 277.28 g/mol.

ANone: The provided research papers do not delve into the detailed spectroscopic characterization of DL-Thyronine. Further investigation into spectroscopic databases or literature would be necessary for this information.

ANone: The provided research focuses primarily on the biological activity and structure-activity relationships of DL-Thyronine and its analogs. Information regarding its material compatibility and stability is not discussed in these papers.

A: DL-Thyronine was first synthesized in 1944 by Niemann and McCasland. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)